

An In-depth Technical Guide to 1,4-Dibromo-2-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dibromotoluene

Cat. No.: B165575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physico-chemical properties of 1,4-dibromo-2-methylbenzene (CAS No: 615-59-8). It includes a detailed summary of its physical and spectroscopic data, presented in structured tables for clarity. Furthermore, this document outlines a representative experimental protocol for its synthesis via the Sandmeyer reaction, a common method for the preparation of aryl halides. A generalized workflow for the spectroscopic characterization of the compound is also provided. The guide is supplemented with visualizations of the synthetic pathway and analytical workflow to aid in the understanding of the key processes.

Introduction

1,4-Dibromo-2-methylbenzene, also known by its common synonym **2,5-dibromotoluene**, is a disubstituted aromatic hydrocarbon. The presence of two bromine atoms on the toluene scaffold makes it a valuable intermediate in organic synthesis. The differential reactivity of the C-Br bonds and the influence of the methyl group on the aromatic ring's electronics allow for its use in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers.^[1] This document serves as a technical resource for professionals requiring detailed information on its structure, properties, and handling.

Structure and Nomenclature

The structure of 1,4-dibromo-2-methylbenzene consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and a methyl group at position 2.

Identifier	Value
Preferred IUPAC Name	1,4-Dibromo-2-methylbenzene [2]
Synonym	2,5-Dibromotoluene [2]
CAS Number	615-59-8 [2] [3]
Molecular Formula	C ₇ H ₆ Br ₂ [2] [3]
Molecular Weight	249.93 g/mol [3] [4] [5]
SMILES	CC1=C(C=CC(=C1)Br)Br [2]
InChIKey	QKEZTJYRBHOKHH-UHFFFAOYSA-N [2] [3]

Physico-chemical Properties

1,4-Dibromo-2-methylbenzene is a colorless to light yellow liquid or a low-melting solid at room temperature.[\[4\]](#) It is generally considered to be insoluble in water but soluble in common organic solvents such as benzene, toluene, and ethyl acetate.[\[1\]](#)

Property	Value	Reference
Physical State	Colorless to light yellow clear liquid	[4]
Melting Point	5-6 °C (lit.)	[4]
Boiling Point	135-136 °C / 35 mmHg (lit.)	[4]
Density	1.815 g/mL at 25 °C (lit.)	[4]
Refractive Index (n ²⁰ /D)	1.602 (lit.)	[4]

Spectroscopic Data

While experimental spectra for 1,4-dibromo-2-methylbenzene are not widely available in public databases, predicted data and analysis based on its structure provide valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons.

Chemical Shift (δ) ppm (Predicted in CDCl_3)	Multiplicity	Integration	Assignment
7.39	m	1H	Aromatic H-5
7.37	m	1H	Aromatic H-3
7.18	m	1H	Aromatic H-6
2.38	s	3H	Methyl (CH_3)

(Prediction Source: iChemical[4])

¹³C NMR (Expected): The carbon-13 NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the bromine and methyl substituents. Carbons bonded to bromine will appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dibromo-2-methylbenzene is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Br stretching.

Wavenumber Range (cm ⁻¹)	Vibration Type
3100 - 3000	Aromatic C-H Stretch
3000 - 2850	Aliphatic C-H Stretch (from CH ₃)
1600 - 1450	Aromatic C=C Stretch
~1050	C-Br Stretch

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore, the mass spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.

Experimental Protocols

Synthesis of 1,4-Dibromo-2-methylbenzene via Sandmeyer Reaction

This protocol describes a representative synthesis of 1,4-dibromo-2-methylbenzene from 2,5-dibromoaniline through a diazotization reaction followed by a copper(I) bromide-mediated Sandmeyer reaction.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 2,5-Dibromoaniline
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48%)
- Copper(I) bromide (CuBr)
- Deionized water

- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Ice

Procedure:

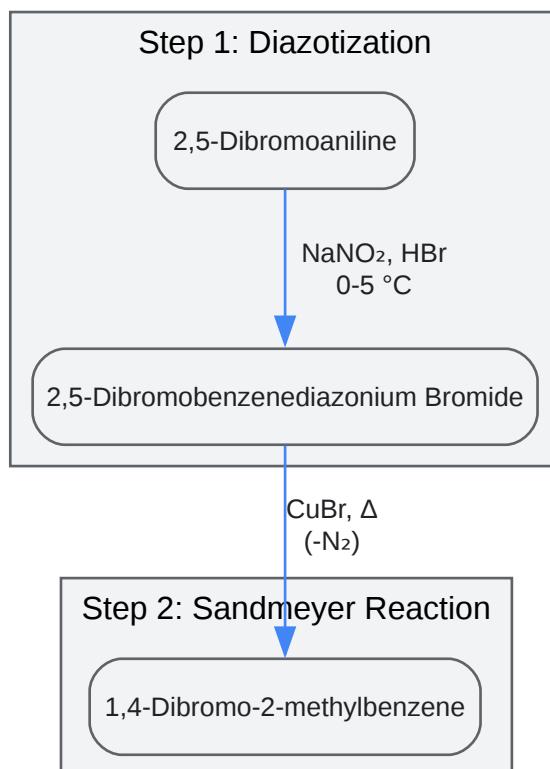
- **Diazotization:** In a flask, dissolve 2,5-dibromoaniline in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
- Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will result in the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure the complete decomposition of the diazonium salt.
- **Work-up and Purification:** Cool the reaction mixture and extract the product with diethyl ether.
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude 1,4-dibromo-2-methylbenzene by vacuum distillation or column chromatography.

General Protocol for Spectroscopic Analysis

NMR Sample Preparation:

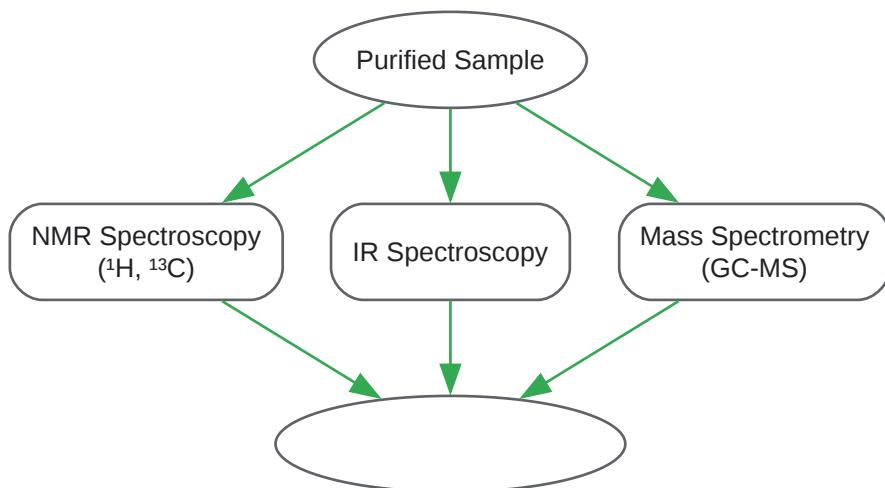
- Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).


IR Spectroscopy (Thin Film Method):

- Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Acquire the mass spectrum in the desired mass range.


Visualizations Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 1,4-dibromo-2-methylbenzene via Sandmeyer reaction.

Analytical Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of 1,4-dibromo-2-methylbenzene.

Conclusion

1,4-Dibromo-2-methylbenzene is a key chemical intermediate with well-defined physical and structural properties. This guide provides essential technical data and standardized protocols to support its synthesis, characterization, and application in research and development. The provided synthetic route and analytical workflow offer a practical framework for professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,4-DIBROMO-2-METHYLBENZENE | CAS 615-59-8 [matrix-fine-chemicals.com]
- 3. Benzene, 1,4-dibromo-2-methyl- [webbook.nist.gov]
- 4. 1,4-Dibromo-2-methylbenzene, CAS No. 615-59-8 - iChemical [ichemical.com]
- 5. chemscene.com [chemscene.com]
- 6. Sandmeyer reaction [ns1.almerja.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Dibromo-2-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165575#1-4-dibromo-2-methylbenzene-structure-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com